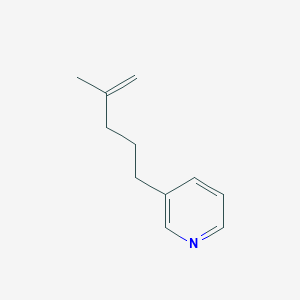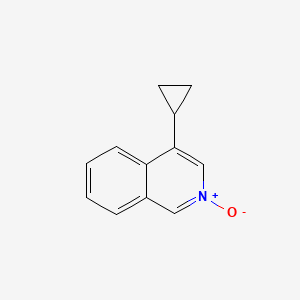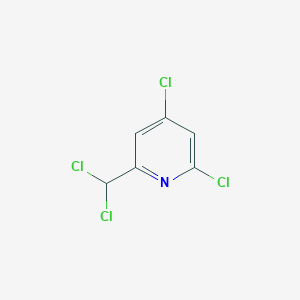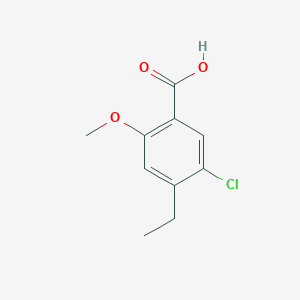
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid is a chemical compound that belongs to the class of naphthoic acids It is characterized by the presence of a nitro group at the third position and a carboxylic acid group at the first position on a tetrahydronaphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid typically involves the nitration of 5,6,7,8-tetrahydro-1-naphthoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or recrystallization techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Esterification: Methanol with sulfuric acid as a catalyst.
Major Products Formed
Reduction: 3-Amino-5,6,7,8-tetrahydro-1-naphthoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 3-nitro-5,6,7,8-tetrahydro-1-naphthoate.
Wissenschaftliche Forschungsanwendungen
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydro-1-naphthoic acid: Similar structure but different substitution pattern, leading to different chemical and biological properties.
3-Nitro-2-naphthoic acid: Similar nitro group but different ring structure, affecting its reactivity and applications.
Uniqueness
7-Nitro-1,2,3,4-tetrahydro-5-naphthoic acid is unique due to the combination of the nitro group and the tetrahydronaphthalene ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H11NO4 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
3-nitro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-11(14)10-6-8(12(15)16)5-7-3-1-2-4-9(7)10/h5-6H,1-4H2,(H,13,14) |
InChI-Schlüssel |
BVDQINHNWYGVRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=C(C=C2C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(1,3-Dioxan-2-yl)ethyl]piperidin-4-one](/img/structure/B8402045.png)
![2-Chloro-7-(2-fluorobenzyl)imidazo[1,5-b]pyridazine](/img/structure/B8402050.png)






